molecular formula C14H10IN3 B8700946 5-iodo-2-(4-phenyl-1H-pyrazol-1-yl)pyridine

5-iodo-2-(4-phenyl-1H-pyrazol-1-yl)pyridine

Cat. No. B8700946
M. Wt: 347.15 g/mol
InChI Key: MABJUWLUZNYRAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-iodo-2-(4-phenyl-1H-pyrazol-1-yl)pyridine is a useful research compound. Its molecular formula is C14H10IN3 and its molecular weight is 347.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-iodo-2-(4-phenyl-1H-pyrazol-1-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-iodo-2-(4-phenyl-1H-pyrazol-1-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-iodo-2-(4-phenyl-1H-pyrazol-1-yl)pyridine

Molecular Formula

C14H10IN3

Molecular Weight

347.15 g/mol

IUPAC Name

5-iodo-2-(4-phenylpyrazol-1-yl)pyridine

InChI

InChI=1S/C14H10IN3/c15-13-6-7-14(16-9-13)18-10-12(8-17-18)11-4-2-1-3-5-11/h1-10H

InChI Key

MABJUWLUZNYRAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(N=C2)C3=NC=C(C=C3)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-fluoro-5-iodopyridine (368.3 mg, 1.652 mmol), 4-phenyl-1H-pyrazole (238.2 mg, 1.652 mmol), and potassium carbonate (457 mg, 3.30 mmol) in N,N-dimethylformamide (3.30 mL) was heated to 85° C. for 21 hours. The reaction was then concentrated and the crude residue diluted with water and ethyl acetate. The layers were separated and the aqueous was extracted two more times with ethyl acetate. The combined organics were dried over magnesium sulfate, filtered, and concentrated to give 5-iodo-2-(4-phenyl-1H-pyrazol-1-yl)pyridine (537.2 mg, 94%) as a white solid. 1H NMR (400 MHz, CDCl3, δ): 8.76 (s, 1H), 8.61 (d, J=1.8 Hz, 1H), 8.09 (dd, J=8.7, 2.2 Hz, 1H), 8.01 (s, 1H), 7.82 (d, J=8.6 Hz, 1H), 7.55-7.61 (m, 2H), 7.36-7.43 (m, 2H), 7.25-7.31 (m, 1H). MS (M+1): 348.0.
Quantity
368.3 mg
Type
reactant
Reaction Step One
Quantity
238.2 mg
Type
reactant
Reaction Step One
Quantity
457 mg
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
solvent
Reaction Step One

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